molecular formula C8H5N3O6S B1227376 {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid

{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid

Cat. No. B1227376
M. Wt: 271.21 g/mol
InChI Key: ITBNJCVIFHSKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a member of 1,3,4-oxadiazoles, a member of furans and a C-nitro compound. It derives from an acetic acid.
This compound belongs to the nitrofurans. These are compounds containing a furan ring which bears a nitro group. It targets the protein aldose reductase.

Scientific Research Applications

Antituberculosis Activity

α-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide, a compound related to {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid, has shown in vitro activity against Mycobacterium tuberculosis (Mir, Siddiqui, & Comrie, 1991).

Antibacterial Properties

Several derivatives of 5-nitro-2-furyl compounds, including 1,3,4-oxadiazoles and -1,3,4-thiadiazoles, have demonstrated strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).

Synthesis and Characterization

A variety of synthesis methods have been explored for 5-nitro-2-furyl compounds, contributing to the understanding of their structural and chemical properties. This includes the efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings (Kudelko & Jasiak, 2013).

Application in Cancer Research

Various 5-nitrofurans with heterocyclic substituents, including those similar to {[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid, have been studied for their carcinogenic properties in animal models (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).

Lanthanide Complexes

Lanthanide complexes of similar compounds have been synthesized and characterized, showing significant in vitro antibacterial activity, especially against Escherichia coli (Win, Heng, Yousif, & Shalan, 2012).

properties

Product Name

{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid

Molecular Formula

C8H5N3O6S

Molecular Weight

271.21 g/mol

IUPAC Name

2-[[5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C8H5N3O6S/c12-6(13)3-18-8-10-9-7(17-8)4-1-2-5(16-4)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

ITBNJCVIFHSKRL-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)SCC(=O)O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)SCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid
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{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid
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{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid
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{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid
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{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid

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